REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]1[C:6]([Si](C)(C)C)=[C:7]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[N+:19]([O-])([OH:21])=[O:20].[OH-].[Na+]>C(OC(=O)C)(=O)C>[N+:19]([C:9]1[CH:10]=[C:5]([Si:2]([CH3:4])([CH3:3])[CH3:1])[CH:6]=[C:7]([Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=1)([O-:21])=[O:20] |f:2.3|
|
Name
|
tris(trimethylsilyl)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=1C(=C(C=CC1)[Si](C)(C)C)[Si](C)(C)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 10° to -5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 22 hours
|
Duration
|
22 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The extract was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel [eluent: petroleum ether]
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 636 mg | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |